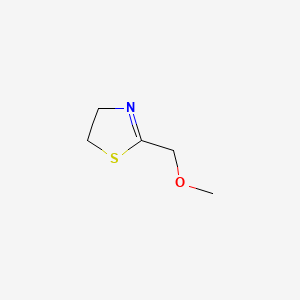
Acide 3-(2-méthyl-1H-imidazol-1-yl)butanoïque
Vue d'ensemble
Description
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a butanoic acid chain. The presence of the imidazole ring makes this compound interesting for various chemical and biological applications.
Applications De Recherche Scientifique
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid has several scientific research applications:
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which include 3-(2-methyl-1h-imidazol-1-yl)butanoic acid, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. For instance, it may interact with enzymes such as histidine kinases and other metalloenzymes, affecting their catalytic functions. These interactions can lead to changes in enzyme conformation and activity, thereby impacting biochemical pathways .
Cellular Effects
The effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to altered gene expression profiles. Additionally, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can affect metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. The imidazole ring can form coordination complexes with metal ions, which can inhibit or activate enzymes. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions can lead to conformational changes in biomolecules, affecting their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can result in cumulative effects on cellular processes, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and efficacy, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Another imidazole derivative with different functional groups attached to the imidazole ring.
2-Methylimidazole: A simpler imidazole derivative without the butanoic acid chain.
Uniqueness
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is unique due to the combination of the imidazole ring and the butanoic acid chain
Propriétés
IUPAC Name |
3-(2-methylimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(5-8(11)12)10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZTXWPXVXFETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389231 | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98009-61-1 | |
| Record name | β,2-Dimethyl-1H-imidazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98009-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1305256.png)








![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)



